molecular formula C7H7F3N2O2 B1454406 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid CAS No. 1343742-50-6

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Cat. No. B1454406
CAS RN: 1343742-50-6
M. Wt: 208.14 g/mol
InChI Key: KMYZQFSKQZWVLP-UHFFFAOYSA-N
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Description

“4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1343742-50-6 . It has a molecular weight of 208.14 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name for this compound is 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid . The InChI Code is 1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 208.14 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemical database.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: has been studied for its potential in treating tropical diseases. Pyrazole-bearing compounds like this have shown potent antileishmanial and antimalarial activities . Specifically, derivatives of this compound have been synthesized and evaluated against Leishmania aethiopica and Plasmodium berghei , revealing promising results that suggest potential for the development of new therapeutic agents .

Synthesis of Fluorinated Pharmaceuticals

The presence of fluorine atoms in pharmaceutical compounds often enhances their biological activity. The trifluoro group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid makes it a valuable building block for the synthesis of fluorinated drugs . These drugs can have applications ranging from anticancer to antifungal treatments, highlighting the compound’s versatility in drug design .

Luminescent Material Development

This compound has been used in the synthesis of luminescent materials. Specifically, it serves as a ligand for lanthanide complexes, which are known for their bright luminescence . The ligand’s ability to transfer energy efficiently to the metal ion makes it suitable for creating materials for optical devices and sensors .

Coordination Chemistry and Supramolecular Assemblies

Due to its structural features, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can act as a ligand in coordination chemistry, forming complexes with various metals . These complexes can be used to construct supramolecular assemblies with potential applications in catalysis, molecular recognition, and materials science .

Agricultural Chemical Synthesis

The compound’s derivatives have been utilized in the synthesis of agricultural chemicals, such as herbicides and pesticides . The trifluoromethyl group in particular is a common moiety in agrochemicals due to its stability and bioactivity .

Antimicrobial Agent Research

Research has also explored the use of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid derivatives as antimicrobial agents. These studies have led to the development of novel compounds with antibacterial and antifungal properties, which could be used to combat resistant strains of microbes .

Safety and Hazards

The safety information for this compound indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZQFSKQZWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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